molecular formula C8H6BrFN2 B6282250 5-bromo-7-fluoro-2-methyl-2H-indazole CAS No. 2004705-97-7

5-bromo-7-fluoro-2-methyl-2H-indazole

Cat. No.: B6282250
CAS No.: 2004705-97-7
M. Wt: 229.05 g/mol
InChI Key: URTHLXXARWPJCU-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-fluoroaniline with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-2-methyl-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-bromo-7-fluoro-2-methyl-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2-methyl-2H-indazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-fluoro-2-methyl-2H-indazole is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both bromine and fluorine atoms in specific positions enhances its potential as a versatile building block in chemical synthesis and medicinal chemistry .

Properties

CAS No.

2004705-97-7

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

5-bromo-7-fluoro-2-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3

InChI Key

URTHLXXARWPJCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)F)Br

Purity

95

Origin of Product

United States

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